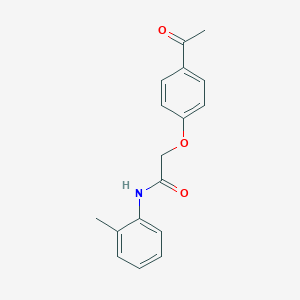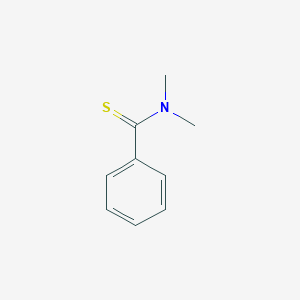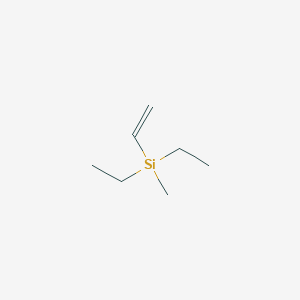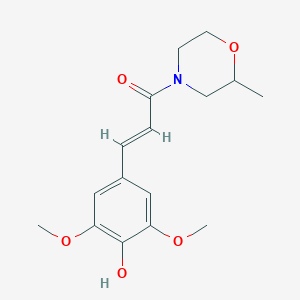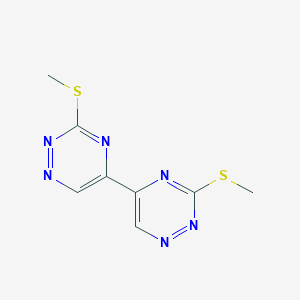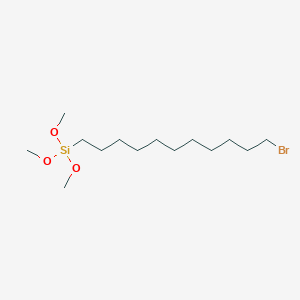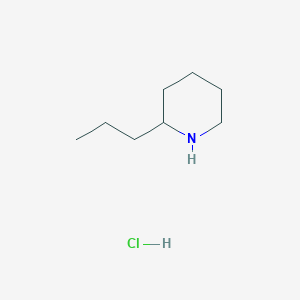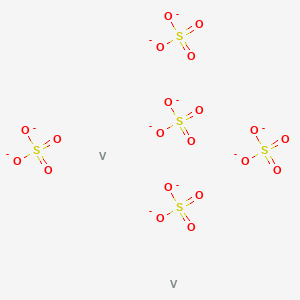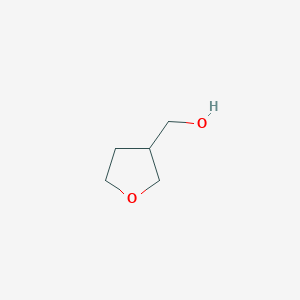
(Tetrahydrofuran-3-yl)methanol
概述
描述
(Tetrahydrofuran-3-yl)methanol, also known as tetrahydro-3-furanmethanol, is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . It is a colorless to light yellow clear liquid at room temperature and is known for its use in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: (Tetrahydrofuran-3-yl)methanol can be synthesized through several methods. One common method involves the hydrolysis of 1,3-dioxolane compounds, where tetrahydro-3-furanmethanol is the main product . Another method includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes and subsequent hydrogenation-cyclization to generate alkylated tetrahydrofuran derivatives .
Industrial Production Methods: Industrial production of this compound typically involves the use of catalysts to optimize the yield and selectivity of the desired product. The process conditions, such as temperature, pressure, and the choice of solvents, are carefully controlled to ensure high purity and efficiency .
化学反应分析
Types of Reactions: (Tetrahydrofuran-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
科学研究应用
(Tetrahydrofuran-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of (tetrahydrofuran-3-yl)methanol involves its interaction with various molecular targets and pathways. For instance, in the synthesis of androgen receptor antagonists, it acts as a key intermediate, facilitating the formation of cyclic urea derivatives that exhibit potent antiproliferative activity against prostate cancer cells . The molecular targets include androgen receptors, and the pathways involved are related to androgen blockade therapy .
相似化合物的比较
Tetrahydrofuran (THF): A common solvent with a similar tetrahydrofuran ring structure but without the methanol group.
2,5-Dimethylfuran: A derivative of furan with two methyl groups, used in the synthesis of various functionalized tetrahydrofuran derivatives.
Uniqueness: (Tetrahydrofuran-3-yl)methanol is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in the synthesis of complex organic molecules. Its ability to undergo various transformations makes it valuable in both research and industrial applications .
属性
IUPAC Name |
oxolan-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUMGYALMOCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935903 | |
| Record name | (Oxolan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15833-61-1 | |
| Record name | (+-)-Tetrahydro-3-furanmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Oxolan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-3-furanmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the chirality of (Tetrahydrofuran-3-yl)methanol important in the synthesis of Dinotefuran?
A1: Dinotefuran exists as two enantiomers, with the (S)-(+)-enantiomer exhibiting significantly higher insecticidal activity than its counterpart []. Therefore, using enantiomerically pure (S)-(+)-(Tetrahydrofuran-3-yl)methanol as a starting material is crucial for synthesizing the more potent form of Dinotefuran.
Q2: What are the common methods for obtaining enantiomerically pure this compound?
A2: Two main approaches are used: chiral resolution and asymmetric synthesis. Recent research [, ] highlights the effectiveness of preparative HPLC and dynamic kinetic resolution for separating this compound enantiomers. These methods offer advantages like operational simplicity and high enantiomeric excess.
Q3: Can you describe the process of dynamic kinetic resolution used in the synthesis of (S)-(+)-Dinotefuran?
A3: In this method, this compound enantiomers are first reacted with (D)-(+)-10-camphorsulfonic chloride to form diastereomeric (tetrahydrofuran-3-yl)methyl-camphor sulfonate []. These diastereomers are then separated via kinetic resolution, selectively converting the desired (S)-(+)-(tetrahydrofuran-3-yl)methyl-camphor sulfonate. Finally, treatment with sodium hydride/benzyl alcohol removes the chiral auxiliary, yielding (S)-(+)-(Tetrahydrofuran-3-yl)methanol with high enantiomeric purity (ee = 99%) [].
Q4: Besides Dinotefuran, are there other applications for this compound derivatives?
A4: Yes, a study [] identified a novel compound, [(2S,3R,4R)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)tetrahydrofuran-3-yl]methanol, isolated from the plant Oresitrophe rupifraga. This compound exhibited significant antineuroinflammatory activity in vitro. This finding suggests the potential of this compound derivatives in developing new therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
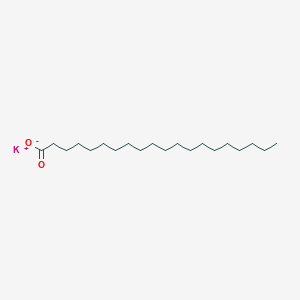
![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)
